Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₉F₂NO₃ It is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (4,4-difluoropiperidin-3-yl)methanol and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The (4,4-difluoropiperidin-3-yl)methanol is reacted with di-tert-butyl dicarbonate in the presence of a base. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography to yield this compound as a white solid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4,4-difluoro-3-formylpiperidine-1-carboxylate or 4,4-difluoro-3-carboxypiperidine-1-carboxylate.
Reduction: Formation of 4,4-difluoro-3-(methyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Fluorinated Compounds: Its difluoromethyl group makes it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes involving piperidine derivatives.
Industry
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Agrochemicals: Employed in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-difluoro-3-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 4,4-difluoro-3-(methyl)piperidine-1-carboxylate
- Tert-butyl 4,4-difluoro-3-(formyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both a difluoromethyl and a hydroxymethyl group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research and industrial applications.
Biological Activity
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1303973-24-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₉F₂NO₃
- Molecular Weight : 251.27 g/mol
- Structure : The compound features a piperidine ring with two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position.
Synthesis
The synthesis of this compound typically involves the reaction of (4,4-difluoro-piperidin-3-yl)-methanol chloride with Boc anhydride in the presence of sodium bicarbonate and dichloromethane. The reaction conditions allow for the formation of the desired product with good yield .
The biological activity of this compound has been explored primarily in the context of neuroprotective effects and potential applications in treating neurodegenerative diseases. Its mechanism appears to involve:
- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides associated with Alzheimer's disease. Studies indicate that related compounds exhibit significant inhibition of β-secretase activity .
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic neurotransmission .
Pharmacological Studies
Several studies have investigated the effects of related compounds on cellular models:
- In Vitro Studies : Research has demonstrated that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, one study showed that treatment with a related compound resulted in improved cell viability in the presence of amyloid-beta peptides .
- In Vivo Studies : In animal models, these compounds have been tested for their ability to prevent cognitive decline associated with Alzheimer’s disease. While some studies reported moderate protective effects against neuroinflammation, others indicated limited bioavailability in brain tissues .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQGMWILDEHEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303973-24-1 |
Source
|
Record name | tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.